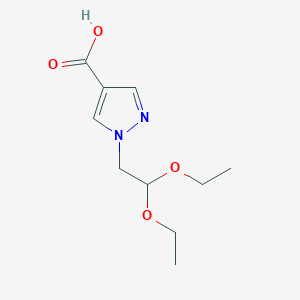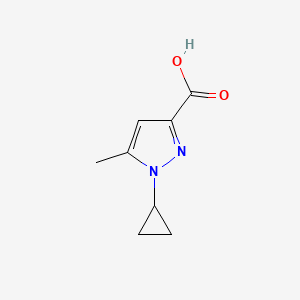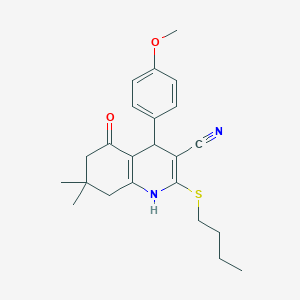
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17F3N4O and its molecular weight is 374.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, including those structurally related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide, have been synthesized and characterized. Coordination complexes constructed from these derivatives demonstrate significant antioxidant activity. The study by Chkirate et al. (2019) shows how hydrogen bonding affects the self-assembly process in these complexes, which could have implications for the development of antioxidant agents (Chkirate et al., 2019).
Synthesis and Antimicrobial Activity
Compounds incorporating pyrazole and pyridine moieties, like the target compound, have been synthesized and evaluated for their antimicrobial activities. For instance, Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, showing that these compounds exhibit promising antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Activity
Research into the cytotoxic activity of certain pyrazole-pyridine derivatives has revealed their potential as anticancer agents. Al-Sanea et al. (2020) describe the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which showed appreciable inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Antifungal and Antitumor Evaluations
Further studies have focused on the synthesis of novel compounds for antifungal and antitumor evaluations. El‐Borai et al. (2013) reported on the synthesis of new pyrazolopyridines and their evaluated activities, highlighting the potential of such compounds in therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Coordination Chemistry Versatility
The versatility of pyrazole-pyridine-based ligands in coordination chemistry has been reviewed, with applications ranging from biological sensing to the study of spin-state transitions in iron complexes. This indicates the potential utility of compounds like this compound in developing new materials with unique properties (Halcrow, 2005).
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-26-12-15(11-25-26)17-8-14(6-7-23-17)10-24-18(27)9-13-2-4-16(5-3-13)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTUYSVXMPNVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)




![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)


![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2777765.png)

![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)
![1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2777772.png)
